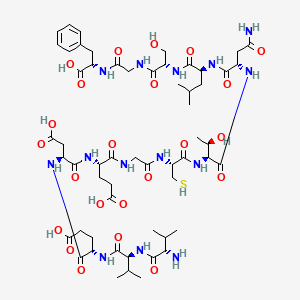
Peptide VF13N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide VF13N is a synthetic T helper cell epitope of rabies virus glycoprotein.
科学的研究の応用
Biomedical Applications
Antimicrobial Properties
Peptides like VF13N are being investigated for their antimicrobial properties. Research indicates that bioactive peptides can serve as alternatives to traditional antibiotics, which is crucial in combating antibiotic resistance. VF13N has shown promise as an antimicrobial agent against various pathogens, making it a candidate for developing new therapeutic strategies in treating infections .
Cell-Penetrating Abilities
Peptide VF13N exhibits characteristics typical of cell-penetrating peptides (CPPs), allowing it to facilitate the delivery of therapeutic agents into cells. This property is particularly valuable in cancer therapy, where targeted drug delivery can enhance treatment efficacy while minimizing side effects . Studies have demonstrated that peptides with similar structures can improve the internalization of drugs, suggesting that VF13N could be utilized in developing novel drug delivery systems .
Therapeutic Potential
The therapeutic applications of peptides like VF13N extend to treating chronic diseases such as diabetes and obesity. For instance, modifications to peptide structures can enhance their metabolic effects and receptor binding capabilities. Research has indicated that peptides can act as agonists for various receptors involved in metabolic regulation, potentially leading to new treatments for metabolic disorders .
Agricultural Applications
Plant Growth Promotion
Research into bioactive peptides has revealed their potential in enhancing plant growth and resistance to stressors. This compound may be explored for its ability to promote plant health by improving nutrient uptake and stress tolerance. Such applications could lead to more sustainable agricultural practices by reducing the need for chemical fertilizers and pesticides .
Pest Resistance
Peptides derived from natural sources are being developed as biopesticides. The application of VF13N in agricultural settings could provide a novel approach to pest management, offering an environmentally friendly alternative to synthetic pesticides. Studies have shown that certain peptides can disrupt pest physiology, leading to reduced infestations without harming beneficial insects .
Cosmetic Applications
Skin Health and Anti-Aging
In the cosmetic industry, peptides are widely recognized for their skin-rejuvenating properties. This compound could be formulated into skincare products aimed at promoting collagen synthesis and improving skin elasticity. Research indicates that peptides can stimulate fibroblast activity, which is essential for maintaining skin structure and function .
Case Study: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 15 µg/mL | Inhibition of protein synthesis |
| Candida albicans | 20 µg/mL | Induction of apoptosis |
This table summarizes the antimicrobial efficacy of this compound against several pathogens, highlighting its potential as a therapeutic agent.
Data Table: Therapeutic Applications
| Application Area | Description | Current Research Status |
|---|---|---|
| Antimicrobial | Potential use against resistant strains | Ongoing clinical trials |
| Drug Delivery | Enhancing cellular uptake of therapeutics | Preclinical studies |
| Plant Growth | Improving nutrient absorption in crops | Experimental phase |
| Skin Care | Promoting collagen production | Market-ready formulations |
This table outlines the various therapeutic applications of this compound, along with their current research status.
特性
CAS番号 |
142649-36-3 |
|---|---|
分子式 |
C57H88N14O23S |
分子量 |
1369.46 |
IUPAC名 |
(2S,8S,11S,14S,17S,20R,26S,29S,32S)-14-(2-amino-2-oxoethyl)-32-((S)-2-((S)-2-amino-3-methylbutanamido)-3-methylbutanamido)-2-benzyl-26-(2-carboxyethyl)-29-(carboxymethyl)-17-((R)-1-hydroxyethyl)-8-(hydroxymethyl)-11-isobutyl-20-(mercaptomethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-3,6,9,12,15,18,21,24,27,30-decaazapentatriacontanedioic acid |
InChI |
InChI=1S/C57H88N14O23S/c1-25(2)17-32(50(86)69-36(23-72)48(84)61-21-39(75)62-35(57(93)94)18-29-11-9-8-10-12-29)66-51(87)33(19-38(58)74)68-56(92)46(28(7)73)71-53(89)37(24-95)63-40(76)22-60-47(83)30(13-15-41(77)78)64-52(88)34(20-43(81)82)67-49(85)31(14-16-42(79)80)65-55(91)45(27(5)6)70-54(90)44(59)26(3)4/h8-12,25-28,30-37,44-46,72-73,95H,13-24,59H2,1-7H3,(H2,58,74)(H,60,83)(H,61,84)(H,62,75)(H,63,76)(H,64,88)(H,65,91)(H,66,87)(H,67,85)(H,68,92)(H,69,86)(H,70,90)(H,71,89)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t28-,30+,31+,32+,33+,34+,35+,36+,37+,44+,45+,46+/m1/s1 |
InChIキー |
XZNQUNZTYGDDLZ-QIKHTSBFSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=CC=C1)NC(CNC([C@H](CO)NC([C@H](CC(C)C)NC([C@H](CC(N)=O)NC([C@H]([C@H](O)C)NC([C@H](CS)NC(CNC([C@H](CCC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCC(O)=O)NC([C@H](C(C)C)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Peptide VF13N; Epitope VF13N; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















